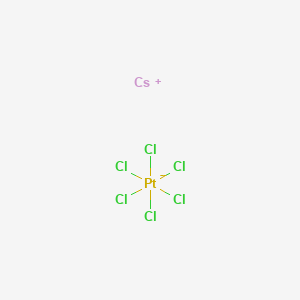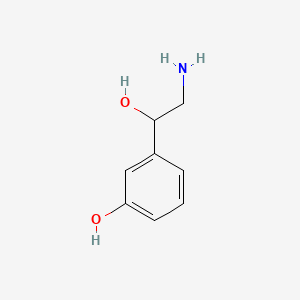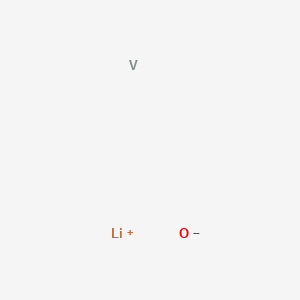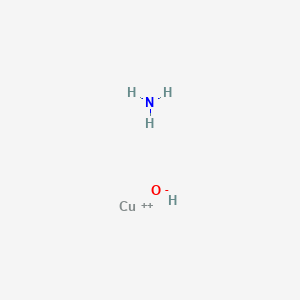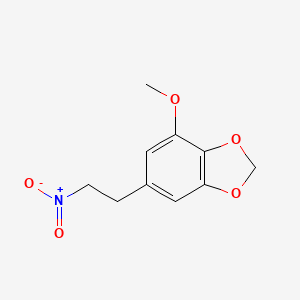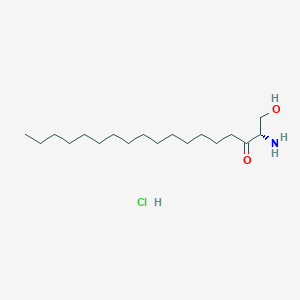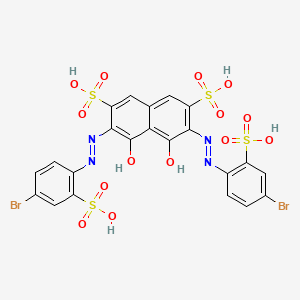
DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium(III) Acetate Tetrahydrate, also known as Dysprosium Aceate, is a specialized compound with uses in ceramics, glass, phosphors, lasers, and Dysprosium Metal halide lamps . It is used in the electronics industry as an antireflection coating in photoelectric devices . Dysprosium and its compounds are highly susceptible to magnetization, they are employed in various data-storage applications, such as in hard disks .
Synthesis Analysis
Dysprosium acetate can be obtained by treating acetic acid and dysprosium oxide . The reaction is as follows: Dy2O3 + 6 CH3COOH → 2 Dy(CH3COO)3 + 3 H2O . Its hydrate, when heated to 150 °C in vacuum, is proposed to yield the anhydrous triacetate .Molecular Structure Analysis
The molecular formula of Dysprosium(III) Acetate Tetrahydrate is C6H17DyO10 . The InChI Key is SIYZPSYZNCQFDV-UHFFFAOYSA-K .Chemical Reactions Analysis
Dysprosium is used in conjunction with vanadium and other elements, in making laser materials and commercial lighting . It is also used in dosimeters for measuring ionizing radiation .Physical And Chemical Properties Analysis
Dysprosium(III) Acetate Tetrahydrate is a yellow crystal . The molecular weight is 411.69318 .Wissenschaftliche Forschungsanwendungen
Ceramics and Glass
Dysprosium Acetate has specialized uses in ceramics and glass . It can be used to produce certain types of ceramics and glasses that have specific properties, such as high thermal stability and resistance to chemical attack.
Phosphors
It is also used in the production of phosphors . These are materials that exhibit the phenomenon of luminescence, which is used in a variety of applications, including lighting and display technologies.
Lasers
Dysprosium is used in conjunction with vanadium and other elements in making laser materials . These materials are used in a variety of applications, including telecommunications, medicine, and research.
Commercial Lighting
Dysprosium is also used in commercial lighting , specifically in metal halide lamps . These lamps are known for their high efficiency and color rendering.
Data Storage
Dysprosium and its compounds are highly susceptible to magnetization, they are employed in various data-storage applications , such as in hard disks . This is due to dysprosium’s unique magnetic properties, which allow it to store large amounts of data in a small space.
Ionizing Radiation Measurement
Dysprosium is also used in dosimeters for measuring ionizing radiation . These devices are used in a variety of fields, including healthcare, nuclear power, and research, to ensure safety standards are met.
Safety and Hazards
Dysprosium(III) Acetate Tetrahydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If skin irritation occurs or eye irritation persists, get medical advice/attention .
Wirkmechanismus
- Dysprosium compounds are known to exhibit magnetic properties and are used in data-storage applications, such as hard disks .
- Dysprosium compounds are used in various applications, including ceramics, glass, and lasers . However, their precise effects on biochemical pathways are not well-documented.
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dysprosium(III) acetate tetrahydrate can be achieved through a precipitation reaction.", "Starting Materials": [ "Dysprosium(III) nitrate hexahydrate", "Acetic acid", "Distilled water", "Sodium acetate trihydrate" ], "Reaction": [ "Dysprosium(III) nitrate hexahydrate is dissolved in distilled water to form a clear solution.", "Acetic acid is added dropwise to the solution with stirring until the pH reaches 4-5.", "Sodium acetate trihydrate is dissolved in distilled water to form a clear solution.", "The sodium acetate solution is added dropwise to the dysprosium nitrate solution with stirring until a white precipitate forms.", "The mixture is stirred for an additional 30 minutes to ensure complete precipitation.", "The precipitate is filtered, washed with distilled water, and dried at 100°C to obtain Dysprosium(III) acetate tetrahydrate." ] } | |
CAS-Nummer |
15280-55-4 |
Produktname |
DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO) |
Molekularformel |
C6H17DyO10 |
Molekulargewicht |
411.69318 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



